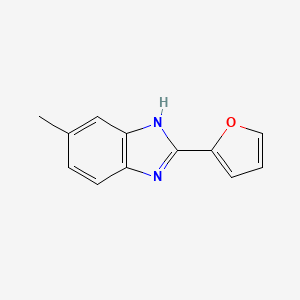

2-(furan-2-yl)-5-methyl-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(furan-2-yl)-5-methyl-1H-benzimidazole is a heterocyclic compound that features both a furan ring and a benzimidazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-5-methyl-1H-benzimidazole typically involves the condensation of 2-furancarboxaldehyde with o-phenylenediamine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the benzimidazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable resources, can make the process more sustainable .

Analyse Des Réactions Chimiques

Types of Reactions

2-(furan-2-yl)-5-methyl-1H-benzimidazole can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The benzimidazole ring can be reduced to form the corresponding dihydrobenzimidazole.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: Dihydrobenzimidazole derivatives.

Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Anticancer Activity

Benzimidazole derivatives, including 2-(furan-2-yl)-5-methyl-1H-benzimidazole, have shown significant anticancer properties. Research indicates that benzimidazole compounds can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. For instance, similar compounds have demonstrated IC50 values in the micromolar range against various cancer cell lines such as MCF-7 and U87 glioblastoma .

Table 1: Anticancer Activity of Benzimidazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 3-(5-fluoro-2-(4-(piperazin-1-yl)phenyl)-1H-benzo[d]imidazole | MCF-7 | 25.72 |

| 4-(1H-benzo[d]imidazol-2-yl)-N-(2-fluoroethyl)-N-methylaniline | U87 | 45.20 |

Antiviral Activity

The compound has also been investigated for its antiviral properties. Certain benzimidazole derivatives have shown effectiveness against viruses such as Bovine Viral Diarrhea Virus and Rotavirus, with some exhibiting EC50 values in the nanomolar range . The structural modifications of these compounds significantly affect their antiviral potency.

Table 2: Antiviral Activity of Benzimidazole Derivatives

| Compound | Virus | EC50 (nM) |

|---|---|---|

| 5-nitro-1H-benzimidazole derivatives | Rotavirus | 1100 |

| Compound from Dai et al. | Lassa virus | 1.10 |

Anti-inflammatory Activity

The anti-inflammatory potential of benzimidazole derivatives has been well-documented. Compounds like this compound have shown promise in inhibiting inflammatory mediators such as COX and TNF-alpha, leading to reduced edema and inflammation in animal models .

Table 3: Anti-inflammatory Effects of Benzimidazole Derivatives

| Compound | Inflammatory Model | Inhibition (%) |

|---|---|---|

| Compound 146 | Rat model | 55 |

| Compound with chloro group | Indomethacin model | 74.17 |

Antiulcer Activity

Benzimidazole derivatives are known for their antiulcerogenic properties, particularly through inhibition of H+/K+-ATPase activity. Compounds similar to this compound have been shown to significantly reduce gastric acid secretion and ulcer formation in experimental models .

Table 4: Antiulcer Activity of Benzimidazole Derivatives

| Compound | Model | Effectiveness (%) |

|---|---|---|

| Pyrimidylthiomethyl derivatives | Pylorus-ligated rats | Significant reduction |

| Methoxybenzyl-sulfonyl derivatives | Ethanol-induced ulcers | 83.10 |

Case Studies and Research Findings

Several studies have highlighted the effectiveness of benzimidazole derivatives in various therapeutic areas:

- Anticancer Studies : Recent research has synthesized new benzimidazole variants that exhibit enhanced cytotoxicity against specific cancer cell lines compared to traditional chemotherapeutics .

- Antiviral Research : Investigations into the antiviral mechanisms of these compounds revealed their potential as inhibitors of viral replication, making them candidates for further drug development against emerging viral threats .

Mécanisme D'action

The mechanism of action of 2-(furan-2-yl)-5-methyl-1H-benzimidazole involves its interaction with various molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to changes in gene expression. The exact pathways involved depend on the specific application and the biological context .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(furan-2-yl)-1H-benzimidazole: Lacks the methyl group at the 5-position.

5-methyl-1H-benzimidazole: Lacks the furan ring.

2-(thiophen-2-yl)-5-methyl-1H-benzimidazole: Contains a thiophene ring instead of a furan ring.

Uniqueness

2-(furan-2-yl)-5-methyl-1H-benzimidazole is unique due to the presence of both the furan and benzimidazole rings, which confer distinct chemical and biological properties.

Activité Biologique

The compound 2-(furan-2-yl)-5-methyl-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential applications in medicinal chemistry, particularly in the fields of oncology and antimicrobial therapy.

Chemical Structure and Properties

The molecular structure of this compound features a furan ring and a methyl group attached to the benzimidazole core. This unique arrangement contributes to its biological properties.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds bearing similar structural motifs have shown significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the inhibition of DNA topoisomerases, which play a crucial role in DNA replication and repair.

- Case Study : A study demonstrated that a benzimidazole derivative with structural similarities to this compound exhibited an IC50 value of 25.72 ± 3.95 μM against MCF7 cells, indicating effective apoptosis induction in cancerous cells .

2. Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. They exhibit activity against various pathogens, including bacteria and fungi.

- Antibacterial Activity : Research has shown that certain benzimidazole derivatives possess potent antibacterial effects, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 0.015 mg/mL against Staphylococcus aureus . The furan moiety in this compound may enhance its interaction with microbial targets.

3. Antioxidant Activity

The antioxidant capacity of benzimidazole derivatives has been evaluated using assays such as DPPH and FRAP tests. Compounds with furan substitutions have demonstrated improved scavenging abilities against free radicals.

- Research Findings : In one study, a related compound exhibited an IC50 value of 64.098 µg/mL in DPPH assays, showcasing significant antioxidant activity . This suggests that this compound may also contribute to oxidative stress reduction.

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is heavily influenced by their structural modifications. The presence of different substituents at the 2 and 5 positions can significantly alter their pharmacological profiles.

| Compound | Substituent | Biological Activity | IC50/MIC |

|---|---|---|---|

| Compound A | Furan | Anticancer (MCF7) | 25.72 μM |

| Compound B | Furan | Antibacterial (S. aureus) | 0.015 mg/mL |

| Compound C | Pyrrole | Antioxidant | 64.098 µg/mL |

Propriétés

IUPAC Name |

2-(furan-2-yl)-6-methyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-8-4-5-9-10(7-8)14-12(13-9)11-3-2-6-15-11/h2-7H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVLGUPUTLPOAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.